2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl
Overview
Description
2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl is an organic compound with the molecular formula C16H16Br2O4 It is a biphenyl derivative characterized by the presence of two bromine atoms and four methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl typically involves the bromination of 4,4’,5,5’-tetramethoxybiphenyl. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and to prevent over-bromination .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the methoxy groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce quinones or other oxidized compounds .
Scientific Research Applications
2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl depends on its interaction with molecular targets. The bromine atoms and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, enzyme activity, and other molecular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Diiodo-4,4’,5,5’-tetramethoxybiphenyl
- 3,3’-Dimethyl-4,4’,5,5’-tetramethoxybiphenyl
- 5,5’-Dibromo-2,2’-dimethoxybiphenyl
- 3,3’,4,4’-Tetramethoxybiphenyl
Uniqueness
2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties compared to its analogs. The combination of bromine and methoxy groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-2-(2-bromo-4,5-dimethoxyphenyl)-4,5-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2O4/c1-19-13-5-9(11(17)7-15(13)21-3)10-6-14(20-2)16(22-4)8-12(10)18/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDSYZWAYRCCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2Br)OC)OC)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407949 | |
Record name | 1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62012-50-4 | |
Record name | 1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62012-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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